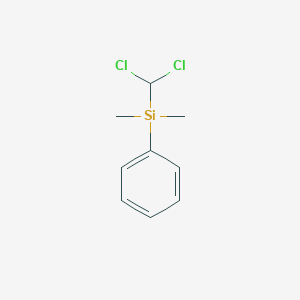

(Dichloromethyl)(dimethyl)phenylsilane

Description

(Dichloromethyl)(dimethyl)phenylsilane (CAS: 149-74-6) is an organosilicon compound with the molecular formula C₇H₈Cl₂Si and a molecular weight of 191.13 g/mol . Its structure consists of a silicon atom bonded to a phenyl group, a dimethyl group, and a dichloromethyl group. This configuration imparts unique reactivity, particularly in hydrolysis and nucleophilic substitution reactions, making it valuable in synthesizing silicone-based polymers and functionalized silanes . Synonyms include Methylphenyldichlorosilane and Dichlorophenylmethylsilane .

The dichloromethyl group enhances electrophilicity at the silicon center, enabling crosslinking or functionalization in materials science. Its phenyl group contributes to thermal stability and solubility in organic solvents, distinguishing it from simpler chlorosilanes .

Properties

CAS No. |

57733-85-4 |

|---|---|

Molecular Formula |

C9H12Cl2Si |

Molecular Weight |

219.18 g/mol |

IUPAC Name |

dichloromethyl-dimethyl-phenylsilane |

InChI |

InChI=1S/C9H12Cl2Si/c1-12(2,9(10)11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |

InChI Key |

VFHPJVRNTIZULL-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

General Reaction Mechanism

The Grignard method is a cornerstone for synthesizing organosilanes, leveraging nucleophilic substitution to replace chlorine atoms on silicon with organic groups. For (dichloromethyl)(dimethyl)phenylsilane, the reaction involves:

- Preparing a dichloromethyl Grignard reagent (Cl$$_2$$CH-MgX).

- Reacting this reagent with dimethylphenylchlorosilane (Me$$_2$$PhSiCl) in an inert solvent like tetrahydrofuran (THF).

The overall reaction is:

$$

\text{Cl}2\text{CH-MgX} + \text{Me}2\text{PhSiCl} \rightarrow \text{Cl}2\text{CH-SiMe}2\text{Ph} + \text{MgXCl}

$$

Key variables include temperature (0–140°C), solvent choice, and stoichiometry (1:1 molar ratio of Grignard reagent to silane).

Optimization and Challenges

- Reagent Stability : Dichloromethyl Grignard reagents are less common due to the electron-withdrawing effect of chlorine, which reduces Mg-C bond stability. This necessitates low temperatures (-20°C to 0°C) and anhydrous conditions.

- Side Reactions : Competing pathways like Wurtz coupling or over-substitution are minimized by using excess silane (1.2–1.5 equivalents) and controlled addition rates.

- Solvent Recovery : THF and ethers are recycled via distillation, achieving >95% recovery rates.

- Under nitrogen, Cl$$_2$$CH-MgCl (0.25 mol) is prepared from dichloromethane and Mg in THF at 50–66°C.

- Me$$_2$$PhSiCl (0.25 mol) in THF is added dropwise to the Grignard reagent at 0°C.

- The mixture is refluxed for 2–5 hours, filtered to remove Mg salts, and distilled to isolate the product (yield: 75–81%, purity: 99.5% by GC).

Organolithium Reagent Approach

Reaction Design

Organolithium reagents offer higher reactivity than Grignard counterparts, enabling faster reactions at lower temperatures. The synthesis proceeds via:

$$

\text{Cl}2\text{CH-Li} + \text{Me}2\text{PhSiCl} \rightarrow \text{Cl}2\text{CH-SiMe}2\text{Ph} + \text{LiCl}

$$

Advantages :

Practical Considerations

- Reagent Preparation : Dichloromethane is deprotonated with lithium diisopropylamide (LDA) at -78°C to generate Cl$$_2$$CH-Li.

- Solvent Systems : Hexane or ethers are preferred for their low polarity, minimizing side reactions.

Case Study :

In a synthesis of dichloro(methyl)(3-(dimethylamino)phenyl)silane, Cl$$_2$$CH-Li reacted with a chlorosilane at -78°C, yielding 75% product after quenching with HCl and purification via vacuum distillation.

Redistribution Reactions

Catalytic Substituent Exchange

Redistribution involves equilibrating silanes with different substituents in the presence of catalysts like AlCl$$3$$:

$$

2\ \text{Me}2\text{PhSiCl} + \text{SiCl}4 \rightleftharpoons \text{Cl}2\text{CH-SiMe}_2\text{Ph} + \text{byproducts}

$$

Limitations :

- Poor selectivity due to random substituent exchange.

- Requires high temperatures (100–150°C) and yields <50%.

Hydrosilylation Routes

Silicon-Hydrogen Bond Functionalization

Hydrosilylation of alkynes or alkenes with Si-H-containing precursors (e.g., Me$$2$$PhSiH) could theoretically introduce dichloromethyl groups. However, this method is impractical for Cl$$2$$CH-Si bonds due to:

- Regioselectivity Issues : Competing anti-Markovnikov pathways.

- Chlorination Challenges : Post-synthesis chlorination of CH$$3$$-Si groups to Cl$$2$$CH-Si is inefficient and prone to over-chlorination.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Grignard Reaction | 75–81% | 99.5% | Moderate | High |

| Organolithium | 70–75% | 98% | High | Moderate |

| Redistribution | <50% | 90% | Low | Low |

Key Insights :

- The Grignard method balances yield and scalability, making it industrially preferred.

- Organolithium routes suit small-scale, high-purity applications but require cryogenic conditions.

Purification and Characterization

Distillation Techniques

Analytical Methods

- GC-MS : Confirms molecular ion peaks (m/z ≈ 246 for M$$^+$$).

- NMR Spectroscopy :

- $$^1$$H NMR: δ 0.5–1.0 (Si-Me$$2$$), δ 5.5–6.5 (Cl$$2$$CH).

- $$^29$$Si NMR: δ -15 to -20 ppm.

Chemical Reactions Analysis

Types of Reactions

(Dichloromethyl)(dimethyl)phenylsilane undergoes several types of chemical reactions, including:

Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.

Reduction: Conversion of carbonyl compounds to alcohols using silane reagents.

Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

Hydrosilylation: Catalyzed by transition metal complexes such as platinum or rhodium.

Reduction: Utilizes reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Often involves nucleophiles like alkoxides or amines under basic conditions.

Major Products Formed

Hydrosilylation: Produces organosilicon compounds with Si-C bonds.

Reduction: Yields alcohols from carbonyl precursors.

Substitution: Forms various organosilicon derivatives depending on the nucleophile used.

Scientific Research Applications

(Dichloromethyl)(dimethyl)phenylsilane finds applications in several scientific research fields:

Biology: Employed in the development of silicon-based biomaterials and drug delivery systems.

Medicine: Investigated for its potential in creating biocompatible implants and prosthetics.

Industry: Utilized in the production of specialty polymers, coatings, and adhesives

Mechanism of Action

The mechanism of action of (Dichloromethyl)(dimethyl)phenylsilane in chemical reactions involves the activation of the silicon-hydrogen bond or silicon-chlorine bond. This activation facilitates the transfer of silicon to various substrates, enabling the formation of new Si-C, Si-O, or Si-N bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Comparison with Similar Organosilicon Compounds

Structural and Functional Group Variations

The reactivity and applications of organosilicon compounds are heavily influenced by substituents. Below is a comparative analysis of key analogues:

Key Observations:

- Reactivity : The dichloromethyl group in the target compound increases electrophilicity compared to ethoxy or methyl substituents, enabling faster hydrolysis and crosslinking .

- Thermal Stability : Phenyl groups (as in the target compound and Chloro(methyl)diphenylsilane) enhance thermal resistance compared to aliphatic analogues like Dichloromethylsilane .

- Steric Effects : Dichloro(cyclohexyl)phenylsilane’s cyclohexyl group introduces steric hindrance, reducing reactivity but improving selectivity in certain syntheses .

Reactivity and Hydrolysis Behavior

- (Dichloromethyl)(dimethyl)phenylsilane: Undergoes rapid hydrolysis in the presence of moisture, generating HCl and silanols, which can condense into siloxane networks .

- Ethoxy(dimethyl)phenylsilane: Hydrolyzes more slowly due to the ethoxy group’s lower leaving-group ability, forming less acidic byproducts (ethanol instead of HCl) .

- Chloro(methyl)diphenylsilane : The chloro group hydrolyzes readily, but steric hindrance from diphenyl groups slows reaction kinetics compared to the target compound .

Q & A

Q. How can environmental impacts of (Dichloromethyl)(dimethyl)phenylsilane be mitigated in large-scale research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.